

4,7-dimethyl-1H-indole-2-carboxylic acid CAS number 103988-96-1

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,7-dimethyl-1H-indole-2-carboxylic Acid

Cat. No.: B010707

[Get Quote](#)

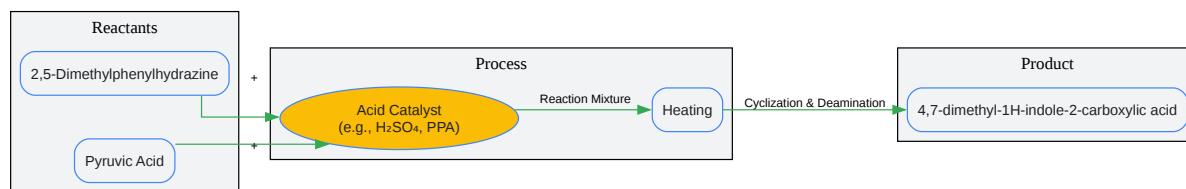
An In-Depth Technical Guide to **4,7-dimethyl-1H-indole-2-carboxylic acid** (CAS: 103988-96-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7-dimethyl-1H-indole-2-carboxylic acid, with the CAS number 103988-96-1, is a heterocyclic compound belonging to the indole family. The indole scaffold is a prominent structural motif found in a vast array of natural products and synthetic molecules of significant biological and pharmaceutical importance. This guide provides a comprehensive technical overview of **4,7-dimethyl-1H-indole-2-carboxylic acid**, encompassing its synthesis, characterization, biological activities, and applications in the realm of drug discovery. The strategic placement of methyl groups at the 4 and 7 positions of the indole ring can significantly influence the molecule's steric and electronic properties, making it a valuable building block for the design of novel therapeutic agents.

Physicochemical Properties


A summary of the key physicochemical properties of **4,7-dimethyl-1H-indole-2-carboxylic acid** is presented in the table below. These properties are crucial for its handling, characterization, and application in various chemical and biological studies.[\[1\]](#)

Property	Value
CAS Number	103988-96-1
Molecular Formula	C ₁₁ H ₁₁ NO ₂
Molecular Weight	189.21 g/mol
IUPAC Name	4,7-dimethyl-1H-indole-2-carboxylic acid
Canonical SMILES	CC1=C2C=C(NC2=C(C=C1)C)C(=O)O
InChI	InChI=1S/C11H11NO2/c1-6-3-4-7(2)10-8(6)5-9(12-10)11(13)14/h3-5,12H,1-2H3,(H,13,14)
InChIKey	DXGLNXJHHJNUHD-UHFFFAOYSA-N

Synthesis of 4,7-dimethyl-1H-indole-2-carboxylic acid

The most common and versatile method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis.^[2] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed *in situ* from the corresponding arylhydrazine and a carbonyl compound. For the synthesis of **4,7-dimethyl-1H-indole-2-carboxylic acid**, the logical starting materials are 2,5-dimethylphenylhydrazine and pyruvic acid.

Reaction Scheme: Fischer Indole Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the Fischer Indole Synthesis of **4,7-dimethyl-1H-indole-2-carboxylic acid**.

Detailed Synthesis Protocol

This protocol is a representative procedure based on the principles of the Fischer indole synthesis for preparing indole-2-carboxylic acids.

Materials:

- 2,5-dimethylphenylhydrazine hydrochloride
- Pyruvic acid
- Ethanol
- Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)
- Sodium acetate (optional, for hydrochloride salt)
- Water
- Ice

Procedure:

- **Hydrazone Formation:**
 - In a round-bottom flask, dissolve 2,5-dimethylphenylhydrazine hydrochloride in ethanol. If starting from the free base, this step can be modified.
 - Add an equimolar amount of pyruvic acid to the solution.
 - The mixture is stirred at room temperature for 1-2 hours or gently warmed to facilitate the formation of the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Cyclization:**

- To the flask containing the hydrazone, slowly add a catalytic amount of concentrated sulfuric acid or a larger quantity of polyphosphoric acid while cooling the flask in an ice bath to manage the exothermic reaction.
- After the addition of the acid catalyst, the reaction mixture is heated to reflux for 2-4 hours. The color of the solution will typically darken.
- Work-up and Isolation:
 - After the reaction is complete (as monitored by TLC), the mixture is allowed to cool to room temperature.
 - The cooled reaction mixture is then carefully poured into a beaker containing crushed ice and water. This will precipitate the crude product.
 - The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid and other water-soluble impurities.
- Purification:
 - The crude **4,7-dimethyl-1H-indole-2-carboxylic acid** can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure product.

Spectroscopic Characterization

The structural elucidation and confirmation of the synthesized **4,7-dimethyl-1H-indole-2-carboxylic acid** are performed using standard spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the indole NH proton, the carboxylic acid proton, and the two methyl groups.

- Expected Chemical Shifts (δ , ppm):
 - Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, around 12-13 ppm.

- Indole NH Proton: A broad singlet, typically between 11-12 ppm.
- Aromatic Protons: Signals in the aromatic region (around 6.5-7.5 ppm). The specific coupling patterns will depend on the substitution on the benzene ring.
- Methyl Protons (-CH₃): Two distinct singlets for the C4-methyl and C7-methyl groups, likely in the range of 2.2-2.7 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about all the unique carbon atoms in the molecule.

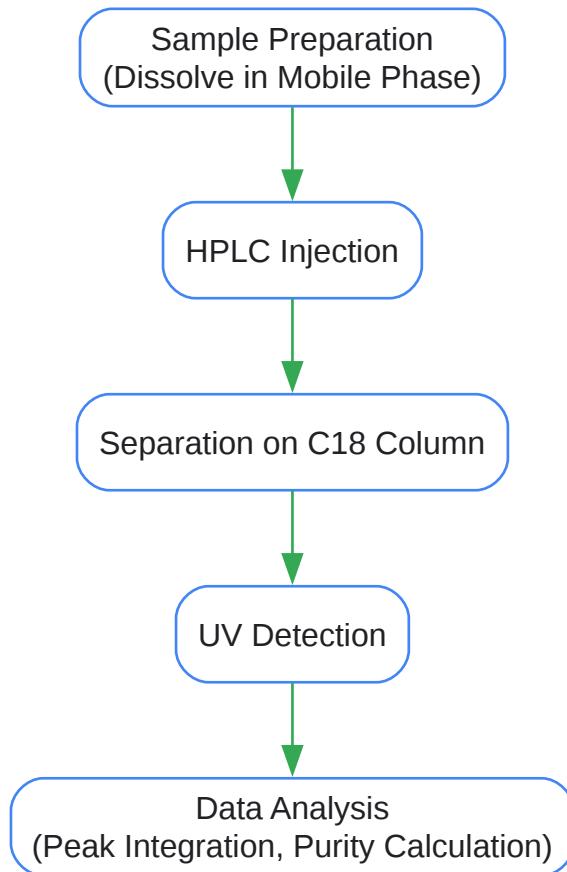
- Expected Chemical Shifts (δ , ppm):
 - Carboxylic Carbonyl Carbon (-COOH): In the range of 165-175 ppm.
 - Indole Carbons: Aromatic and heterocyclic carbons will appear in the region of 100-140 ppm.
 - Methyl Carbons (-CH₃): Aliphatic carbons will be observed upfield, typically between 15-25 ppm.

Mass Spectrometry

Mass spectrometry will be used to determine the molecular weight of the compound. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of 189.21 g/mol .

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of **4,7-dimethyl-1H-indole-2-carboxylic acid**.


HPLC Protocol

This is a general reverse-phase HPLC method that can be optimized for this specific compound.[3][4][5]

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient or isocratic mixture of acetonitrile (or methanol) and water containing a small amount of an acid modifier like formic acid or phosphoric acid (e.g., 0.1%) to ensure the carboxylic acid is in its protonated form.[3][6]
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength where the indole chromophore absorbs, typically around 220 nm and 280 nm.
- Injection Volume: 10-20 μ L.

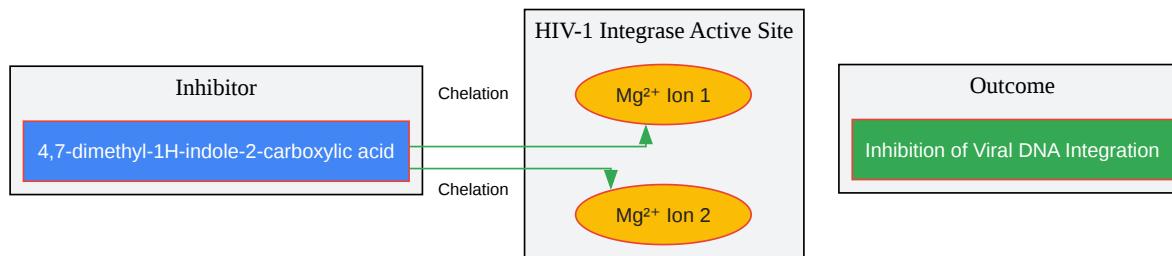
Analytical Workflow

[Click to download full resolution via product page](#)

Caption: A typical workflow for the HPLC analysis of **4,7-dimethyl-1H-indole-2-carboxylic acid**.

Biological Activity and Therapeutic Potential

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific biological data for **4,7-dimethyl-1H-indole-2-carboxylic acid** is not extensively reported, the activities of related compounds provide valuable insights into its potential therapeutic applications.


Anticancer Activity

Numerous indole-2-carboxylic acid derivatives have been investigated for their potential as anticancer agents.^{[7][8]} These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

Antiviral Activity

The indole-2-carboxylic acid moiety has been identified as a key pharmacophore in the development of antiviral drugs. A notable example is its role in the design of HIV-1 integrase inhibitors.^{[9][10]} These inhibitors function by chelating the essential metal ions (Mg^{2+}) in the active site of the integrase enzyme, thereby preventing the integration of the viral DNA into the host genome.

Potential Mechanism of Action: HIV-1 Integrase Inhibition

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of HIV-1 integrase inhibition by an indole-2-carboxylic acid derivative.

Applications in Drug Discovery

4,7-dimethyl-1H-indole-2-carboxylic acid serves as a versatile scaffold for the development of new therapeutic agents. The carboxylic acid group at the 2-position provides a convenient handle for further chemical modifications, such as amide bond formation, to generate libraries of compounds for biological screening. The methyl groups at the 4 and 7 positions can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. By systematically modifying the substituents on the indole ring and the carboxylic acid moiety, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy and safety profiles.

Safety and Handling

Based on available safety data for similar compounds, **4,7-dimethyl-1H-indole-2-carboxylic acid** should be handled with care in a laboratory setting. It may cause skin and eye irritation and may be harmful if swallowed or inhaled.^[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,7-dimethyl-1H-indole-2-carboxylic Acid | C11H11NO2 | CID 4646691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Separation of Indole-2-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. longdom.org [longdom.org]
- 5. Analyses of Indole Compounds in Sugar Cane (*Saccharum officinarum* L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
- 6. Separation of 1H-Indole-2-carboxylic acid, 7-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4,7-dimethyl-1H-indole-2-carboxylic acid CAS number 103988-96-1]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b010707#4-7-dimethyl-1h-indole-2-carboxylic-acid-cas-number-103988-96-1>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com